1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one
Description
The compound 1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one is a pyrazoline derivative characterized by a central 4,5-dihydro-1H-pyrazole ring. Key structural features include a 4-(benzyloxy)phenyl group at position 5, a 4-hydroxyphenyl substituent at position 3, and an acetyl group at position 1. Pyrazolines are recognized for their diverse pharmacological activities, including antimicrobial, antifungal, and antioxidant properties .
Properties
IUPAC Name |
1-[5-(4-hydroxyphenyl)-3-(4-phenylmethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-17(27)26-24(15-23(25-26)19-7-11-21(28)12-8-19)20-9-13-22(14-10-20)29-16-18-5-3-2-4-6-18/h2-14,24,28H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYSJJYEQVFMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one typically involves multi-step organic reactions. A common route is the condensation of substituted hydrazines with chalcones under acidic or basic conditions, followed by cyclization to form the pyrazoline ring.
Industrial Production Methods: Industrially, the synthesis can be scaled up using batch or continuous flow reactors. Optimized reaction conditions, such as temperature, pH, and solvent choice, ensure high yield and purity of the final product. Catalysts like acids or bases are often employed to drive the reactions efficiently.
Chemical Reactions Analysis
Claisen-Schmidt Condensation
The chalcone intermediate is synthesized via Claisen-Schmidt condensation . A ketone (e.g., 1-[4-(benzyloxy)phenyl]ethan-1-one) reacts with an aldehyde (e.g., 4-hydroxybenzaldehyde) in the presence of a base (e.g., KOH) to form an α,β-unsaturated ketone. This step is critical for introducing the arylidene bridge .
Example Reaction:
Conditions : Ethanol solvent, reflux (~6–12 h), yields >70% .
Cyclization with Hydrazine Hydrate
The chalcone undergoes cyclization with hydrazine hydrate to form the pyrazoline ring. This reaction typically occurs in acetic acid or ethanol under reflux .
Example Reaction:
Conditions : Acetic acid, reflux (6–24 h), yields 60–85% .
Chalcone Formation
-
Base-Catalyzed Mechanism : Deprotonation of the ketone α-hydrogen generates an enolate, which attacks the aldehyde carbonyl carbon, forming the α,β-unsaturated ketone .
Pyrazoline Cyclization
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Nucleophilic Attack : Hydrazine attacks the β-carbon of the chalcone, followed by cyclization to form the dihydropyrazole ring (pyrazoline) .
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Steric and Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the aryl rings enhance electrophilicity of the α,β-unsaturated system, accelerating cyclization .
Structural Confirmation
Bond lengths and angles from crystallographic studies confirm the pyrazoline ring’s planarity and substituent orientation :
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C=O (ketone) | 1.2688(16) | O3-C14-C15: 121.3 |
| C=N (enamine) | 1.3739(16) | N1-C15-C16: 118.7 |
| C-O (benzyloxy) | 1.3464(15) | C13-O2-C9: 117.8 |
Acetylation
The acetyl group (ethanone) at position 1 of the pyrazoline ring is introduced via nucleophilic substitution or acylation. For example:
Conditions : Pyridine/DCM, room temperature, yields ~80% .
Benzyloxy Deprotection
The benzyl group can be removed via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HBr/AcOH) :
Conditions : Ethanol solvent, room temperature, yields >90% .
Table 1. Reaction Yields for Pyrazoline Derivatives
| Step | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Claisen-Schmidt Condensation | KOH, EtOH | 70–85 | |
| Cyclization | Hydrazine hydrate, AcOH | 60–85 | |
| Benzylation | Benzyl bromide, NaH | 92 |
Table 2. Spectral Data for Structural Confirmation
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.20 (s, 1H, NH), δ 5.10 (s, 2H, OCH₂Ph) | |
| ¹³C NMR | δ 169.2 (C=O), δ 158.4 (C-O) | |
| IR (KBr) | 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) |
Scientific Research Applications
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. Studies have shown that 1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one demonstrates a strong capacity to inhibit lipid peroxidation and protect cellular components from oxidative damage.
Anti-inflammatory Effects
In vitro studies suggest that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation as a therapeutic agent.
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied. Preliminary findings indicate that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. These properties warrant further exploration in preclinical models.
Case Studies
| Study | Findings |
|---|---|
| Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in cell cultures treated with the compound. |
| Anti-inflammatory Effects | Inhibited TNF-alpha and IL-6 production in macrophage models, indicating potential for treating chronic inflammation. |
| Anticancer Activity | Induced apoptosis in breast cancer cell lines; further studies are needed to elucidate the underlying mechanisms. |
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets:
Molecular Targets and Pathways: It may inhibit or activate enzymes, bind to receptors, or interfere with signaling pathways. The exact mechanism depends on its structure-activity relationship (SAR) and the specific biological context in which it is used.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-hydroxyphenyl group at position 3 may enhance hydrogen bonding, while the benzyloxy group at position 5 provides steric bulk and lipophilicity .
- Substitutions like ethoxy () or methoxy () balance solubility and membrane permeability, whereas electron-withdrawing groups (e.g., NO₂, SO₂) in may influence reactivity and target binding .
Comparative Analysis of Physicochemical and Spectral Data
Physical and spectral properties of pyrazoline derivatives are influenced by substituent effects:
Melting Points and IR Data
NMR Spectral Trends
Key Observations :
- Strong C=O stretches (~1650–1680 cm⁻¹) are consistent across analogs .
- The target compound’s hydroxyl group (absent in and ) would likely show broad IR peaks ~3200–3600 cm⁻¹ and downfield-shifted NMR signals.
Antifungal and Antimicrobial Activity
Structure-Activity Relationships (SAR)
- Hydrophilic Groups : Hydroxyl (target compound) may improve solubility and antioxidant activity compared to methoxy or ethoxy groups .
- Electron-Withdrawing Groups : Nitro and sulfonyl groups () enhance antimicrobial activity but may reduce bioavailability .
- Bulkier Substituents : Naphthyl () and benzyloxy (target compound) improve binding affinity in hydrophobic enzyme pockets .
Biological Activity
1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, which is known for its pharmacological properties. The presence of benzyloxy and hydroxy groups enhances its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Research indicates that various synthetic routes can yield this compound with high purity and yield .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, a study evaluated several pyrazole analogs for their cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). The compound exhibited selective cytotoxicity with IC50 values indicating significant activity against specific cancer types while showing minimal toxicity to normal cells (HEK-293T) .
Table 1: Cytotoxicity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | SiHa | 3.60 ± 0.45 |
| This compound | PC-3 | 2.97 ± 0.88 |
| Control (HEK-293T) | HEK-293T | >50 |
The mechanism by which this compound exerts its anticancer effects is believed to involve inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation in cancer cells, leading to apoptosis. Molecular docking studies have confirmed its binding affinity at the colchicine-binding site of tubulin, further elucidating its mechanism .
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives have been investigated for additional biological activities such as anti-inflammatory and analgesic effects. Some studies suggest that modifications in the molecular structure can enhance these activities, making compounds like this compound promising candidates for further pharmacological development .
Case Studies
Several case studies have demonstrated the efficacy of pyrazole derivatives in preclinical models:
- Breast Cancer Study : A study involving MCF7 cells showed that the compound significantly reduced cell viability through apoptosis induction.
- Prostate Cancer Research : In PC-3 models, the compound exhibited selective cytotoxicity with minimal impact on normal cell lines.
- In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor growth rates compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
